1-(4-Chlorophenyl)cyclohexan-1-ol
CAS No.: 17380-83-5
Cat. No.: VC21048500
Molecular Formula: C12H15ClO
Molecular Weight: 210.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17380-83-5 |
---|---|
Molecular Formula | C12H15ClO |
Molecular Weight | 210.7 g/mol |
IUPAC Name | 1-(4-chlorophenyl)cyclohexan-1-ol |
Standard InChI | InChI=1S/C12H15ClO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2 |
Standard InChI Key | WSXSGCNVGCTIIZ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Canonical SMILES | C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Introduction
Structure and Identification
1-(4-Chlorophenyl)cyclohexan-1-ol is characterized by a cyclohexane ring with a hydroxyl group and a 4-chlorophenyl substituent both attached to the same carbon atom. This structural arrangement creates a tertiary alcohol with distinct chemical properties.
Nomenclature and Identifiers
The compound is known by several names and identifiers, which are essential for database searches and regulatory documentation. The key identifiers are presented in Table 1.
Table 1: Nomenclature and Identification Information
Parameter | Value |
---|---|
IUPAC Name | 1-(4-chlorophenyl)cyclohexan-1-ol |
Common Synonyms | 1-(4-chlorophenyl)cyclohexanol; Cyclohexanol, 1-(p-chlorophenyl)- |
CAS Registry Number | 17380-83-5 |
Molecular Formula | C₁₂H₁₅ClO |
PubChem CID | 140224 |
InChI | InChI=1S/C12H15ClO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2 |
InChIKey | WSXSGCNVGCTIIZ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
These identifiers provide standardized methods for referencing the compound across scientific literature and chemical databases .
Structural Characteristics
Physicochemical Properties
Understanding the physicochemical properties of 1-(4-Chlorophenyl)cyclohexan-1-ol is essential for predicting its behavior in various environments and applications.
Physical Properties
The physical properties of 1-(4-Chlorophenyl)cyclohexan-1-ol are summarized in Table 2.
Table 2: Key Physical Properties
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 210.70 g/mol | Computed by PubChem 2.2 |
Physical State | Solid | Experimental observation |
XLogP3-AA | 3.3 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 210.0811428 Da | Computed by PubChem 2.2 |
Topological Polar Surface Area | 20.2 Ų | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 14 | Computed by PubChem |
Complexity | 179 | Computed by Cactvs 3.4.8.18 |
These physical properties indicate that 1-(4-Chlorophenyl)cyclohexan-1-ol has moderate lipophilicity (XLogP3-AA of 3.3), suggesting potential for membrane permeability in biological systems. The limited hydrogen bond donors and acceptors (one each) reflect its relatively low polarity, which affects its solubility profile and intermolecular interactions .
Spectroscopic Characteristics
Spectroscopic data provides valuable information for structural confirmation and purity assessment of 1-(4-Chlorophenyl)cyclohexan-1-ol.
NMR Spectroscopy
NMR spectroscopy is a crucial analytical technique for structural characterization of organic compounds. Both ¹H NMR and ¹³C NMR spectra have been recorded for 1-(4-Chlorophenyl)cyclohexan-1-ol, providing detailed information about its hydrogen and carbon environments .
The ¹H NMR spectrum reveals characteristic signals for:
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Aromatic protons in the 4-chlorophenyl group (typically 7.2-7.4 ppm)
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Cyclohexyl protons (1.2-2.0 ppm)
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Hydroxyl proton (variable, typically 1.5-3.5 ppm depending on concentration and solvent)
The ¹³C NMR spectrum exhibits signals corresponding to:
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Aromatic carbons (125-150 ppm)
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Quaternary carbon bearing the hydroxyl group (approximately 70 ppm)
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Cyclohexyl carbons (20-40 ppm)
These spectral data confirm the structure of 1-(4-Chlorophenyl)cyclohexan-1-ol and can be used for quality control in synthesis and purification processes .
Infrared Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in 1-(4-Chlorophenyl)cyclohexan-1-ol. Key IR absorption bands include:
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O-H stretching (3200-3600 cm⁻¹)
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C-H stretching (2850-3000 cm⁻¹)
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C=C aromatic stretching (1450-1600 cm⁻¹)
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C-O stretching (1050-1150 cm⁻¹)
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C-Cl stretching (600-800 cm⁻¹)
Both FTIR and vapor phase IR spectra have been recorded for this compound, providing complementary information about its molecular structure and intermolecular interactions .
Raman Spectroscopy
Raman spectroscopy offers additional structural information that complements IR data. The Raman spectrum of 1-(4-Chlorophenyl)cyclohexan-1-ol shows characteristic bands for aromatic ring breathing modes, C-Cl stretching, and C-O stretching vibrations .
Synthesis and Chemical Reactions
Synthetic Routes
Several synthetic approaches can be employed to prepare 1-(4-Chlorophenyl)cyclohexan-1-ol, with the most common methods involving Grignard reactions or related organometallic additions.
Grignard Reaction
The primary synthetic route involves the reaction of cyclohexanone with 4-chlorophenylmagnesium bromide (a Grignard reagent), followed by hydrolysis:
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Preparation of the Grignard reagent: 4-chlorobromobenzene reacts with magnesium in anhydrous ether or THF.
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Addition of the Grignard reagent to cyclohexanone.
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Hydrolysis of the magnesium alkoxide intermediate with aqueous ammonium chloride.
This approach typically yields 1-(4-Chlorophenyl)cyclohexan-1-ol with good efficiency under controlled conditions .
Organolithium Addition
An alternative approach involves the use of 4-chlorophenyllithium, generated from 4-chlorobromobenzene and n-butyllithium, which is subsequently added to cyclohexanone. This method can offer advantages in terms of reactivity and sometimes selectivity compared to the Grignard approach.
Chemical Reactivity
The tertiary alcohol functional group in 1-(4-Chlorophenyl)cyclohexan-1-ol undergoes typical reactions associated with alcohols, though with the steric and electronic influences of the adjacent tertiary carbon center and the 4-chlorophenyl substituent.
Dehydration
The compound can undergo acid-catalyzed dehydration to form 1-(4-chlorophenyl)cyclohexene. This reaction is commonly performed using acidic reagents such as p-toluenesulfonic acid (p-TsOH), phosphoric acid, or acidic ionic liquids . The dehydration follows an E1 mechanism, proceeding through a carbocation intermediate with subsequent elimination to form the alkene.
Oxidation
Oxidation of 1-(4-Chlorophenyl)cyclohexan-1-ol can lead to the corresponding ketone, 1-(4-chlorophenyl)cyclohexanone. This transformation can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC), potassium permanganate (KMnO4), or chromium trioxide (CrO3) .
Esterification
The hydroxyl group can participate in esterification reactions with carboxylic acids or acid chlorides to form the corresponding esters. This type of transformation is valuable for the preparation of derivatives with modified properties or for protecting the hydroxyl functionality during multistep syntheses .
Comparative Analysis with Related Compounds
A comparative analysis of 1-(4-Chlorophenyl)cyclohexan-1-ol with structurally related compounds provides insights into structure-property relationships and potential applications.
Structural Analogs
Table 3 presents a comparison of 1-(4-Chlorophenyl)cyclohexan-1-ol with selected structural analogs.
Table 3: Comparison of 1-(4-Chlorophenyl)cyclohexan-1-ol with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |
---|---|---|---|---|
1-(4-Chlorophenyl)cyclohexan-1-ol | C₁₂H₁₅ClO | 210.70 | Reference compound | 17380-83-5 |
1-(4-Chlorophenyl)cyclohex-2-en-1-ol | C₁₂H₁₃ClO | 208.68 | Contains a C=C double bond in the cyclohexane ring | N/A |
2-(4-Chlorophenyl)cyclohexan-1-ol | C₁₂H₁₅ClO | 210.70 | Chlorophenyl group at position 2 instead of position 1 | 91767-30-5 |
1-(2-Chlorophenyl)cyclohexan-1-ol | C₁₂H₁₅ClO | 210.70 | Chlorine at ortho position instead of para position | N/A |
This comparison highlights how subtle structural variations, such as the position of substituents or the presence of unsaturation, can influence the physical properties and chemical behavior of these compounds .
Reactivity Comparison
The reactivity patterns of 1-(4-Chlorophenyl)cyclohexan-1-ol differ from those of its structural isomers in several important ways:
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The tertiary alcohol in 1-(4-Chlorophenyl)cyclohexan-1-ol is more prone to dehydration compared to secondary alcohols like 2-(4-Chlorophenyl)cyclohexan-1-ol due to greater carbocation stability.
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The para-chloro substituent in 1-(4-Chlorophenyl)cyclohexan-1-ol exerts an electron-withdrawing effect that influences the reactivity of the hydroxyl group differently compared to ortho-substituted analogs.
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The unsaturated analog 1-(4-Chlorophenyl)cyclohex-2-en-1-ol exhibits additional reactivity patterns associated with the C=C double bond, such as potential for conjugate additions or Diels-Alder reactions .
These reactivity differences are important considerations in synthetic planning and application development.
Analytical Methods for Detection and Quantification
Reliable analytical methods are essential for the detection, identification, and quantification of 1-(4-Chlorophenyl)cyclohexan-1-ol in various matrices.
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), provides a powerful tool for the analysis of 1-(4-Chlorophenyl)cyclohexan-1-ol. Typical GC conditions include:
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Column: 5% phenyl-methylpolysiloxane or similar stationary phase
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Temperature program: Initial hold at approximately 100°C, followed by a temperature ramp to 250-280°C
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Carrier gas: Helium at a flow rate of 1-2 mL/min
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Injection temperature: 250-280°C
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Detection: Flame ionization detector (FID) or mass spectrometric detection
The mass spectrum exhibits characteristic fragmentation patterns, including the molecular ion (m/z 210/212 with characteristic chlorine isotope pattern) and fragments resulting from the loss of water (m/z 192/194) and various cleavages of the cyclohexyl ring.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of 1-(4-Chlorophenyl)cyclohexan-1-ol typically employs reverse-phase conditions:
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Column: C18 or similar stationary phase
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Mobile phase: Acetonitrile/water gradient
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Detection: UV detection at 220-280 nm
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Flow rate: 1.0 mL/min
Spectroscopic Methods
In addition to the previously discussed NMR, IR, and Raman spectroscopy, other spectroscopic methods can be applied for the analysis of 1-(4-Chlorophenyl)cyclohexan-1-ol:
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UV-Vis spectroscopy: The compound exhibits absorption in the UV region due to the aromatic ring.
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Mass spectrometry: Provides molecular weight confirmation and structural information through fragmentation patterns.
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